Product packaging for 1,3-Dinaphthalen-2-ylthiourea(Cat. No.:CAS No. 1166-32-1)

1,3-Dinaphthalen-2-ylthiourea

Cat. No.: B072251
CAS No.: 1166-32-1
M. Wt: 328.4 g/mol
InChI Key: YXGYUUQULAOVTE-UHFFFAOYSA-N
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Description

1,3-Dinaphthalen-2-ylthiourea is a sophisticated synthetic organic compound designed for advanced research in supramolecular chemistry, particularly in the field of anion recognition and sensing. Its molecular structure, featuring two bulky, planar naphthalene rings attached to a thiourea binding motif, is engineered for high-affinity and selective interactions with a variety of anionic species. The primary mechanism of action involves the cooperative hydrogen bonding between the two N-H bonds of the thiourea group and the target anion, a process often accompanied by a pronounced colorimetric or fluorometric change due to the internal charge transfer (ICT) within the conjugated naphthalene-thiourea-naphthalene system. This makes it an invaluable chemosensor for the detection and quantification of biologically and environmentally relevant anions, such as acetate, fluoride, and phosphate, in solution. Researchers utilize this compound to develop novel sensor technologies, study anion transport processes, and explore fundamental principles of host-guest chemistry. It is supplied strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N2S B072251 1,3-Dinaphthalen-2-ylthiourea CAS No. 1166-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1166-32-1

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-dinaphthalen-2-ylthiourea

InChI

InChI=1S/C21H16N2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)

InChI Key

YXGYUUQULAOVTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=NC3=CC4=CC=CC=C4C=C3)S

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3

Other CAS No.

1166-32-1

Synonyms

1,3-dinaphthalen-2-ylthiourea

Origin of Product

United States

Synthetic Methodologies for 1,3 Dinaphthalen 2 Ylthiourea and Its Derivatives

One-Pot Synthetic Strategies for Thiourea (B124793) Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net A prevalent one-pot method for synthesizing symmetrical thioureas involves the reaction of a primary amine with carbon disulfide (CS₂). rsc.orgorganic-chemistry.org For the synthesis of 1,3-dinaphthalen-2-ylthiourea, this would involve the direct reaction of 2-aminonaphthalene with carbon disulfide, often in the presence of an oxidant and a suitable solvent.

Key approaches in one-pot synthesis include:

Reaction of Amines with Carbon Disulfide and an Oxidant: A common method involves treating the primary amine with carbon disulfide in the presence of an oxidant like hydrogen peroxide or an EDTA/sodium percarbonate system in an aqueous medium. researchgate.net This process is advantageous due to its use of water as a solvent, enhancing its environmental friendliness. researchgate.net

Isocyanide-Based Multicomponent Reactions: An alternative atom-economical approach involves the reaction of isocyanides with amines in the presence of elemental sulfur. nih.gov This method can be performed under mild, nearly ambient temperature conditions and often results in excellent yields. organic-chemistry.org A continuous-flow synthesis using an aqueous polysulfide solution has also been developed, allowing for the application of sulfur under homogeneous and mild conditions. nih.gov

Use of Dimethyl Sulfoxide (DMSO) as a Reagentless Solvent: A versatile and concise method for constructing unsymmetrical thioureas has been developed using amines and carbon disulfide in DMSO without the need for additional reagents. rsc.org This protocol is effective for various primary and secondary amines, proceeding through a cascade reaction sequence to yield the desired products in good to excellent yields. rsc.org

These one-pot strategies are attractive due to their operational simplicity and atom economy. rsc.org

Table 1: Comparison of One-Pot Synthetic Methods for Thioureas.
MethodKey ReagentsTypical ConditionsAdvantagesReference
Oxidative CouplingAmine, Carbon Disulfide, Oxidant (e.g., H₂O₂)Aqueous mediumEnvironmentally friendly, high purity researchgate.net
Isocyanide-Based ReactionIsocyanide, Amine, Elemental SulfurAcetonitrile, 80 °C (Flow) or Ambient Temp (Batch)Atom-economical, mild conditions organic-chemistry.orgnih.gov
Cascade Reaction in DMSOAmine, Carbon DisulfideDMSO, 70 °CReagentless (solvent-mediated), versatile rsc.org

Nucleophilic Substitution Reactions in Thiourea Synthesis

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of thioureas. The most common pathway involves the reaction of an amine with an isothiocyanate. For the target compound, this would entail the reaction of 2-aminonaphthalene with 2-naphthyl isothiocyanate.

Another versatile method involves the use of thioacylating agents. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated. organic-chemistry.orgnih.gov This allows for the thioacylation of various nucleophiles, including amines, to form the corresponding thiourea derivatives. nih.gov

The general mechanism for the reaction between an amine and an isothiocyanate involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which then undergoes proton transfer to yield the stable thiourea product. This reaction is typically efficient and proceeds under mild conditions. The synthesis of N-acylthioureas often follows a similar principle, where an in situ generated acyl isothiocyanate reacts with an amine via nucleophilic addition. rsc.orgmdpi.com

Table 2: Examples of Diaryl Thiourea Synthesis via Nucleophilic Substitution.
Reactant 1 (Amine)Reactant 2 (Isothiocyanate)ProductYieldReference
1,3-Phenylenediamine1-Naphthyl isothiocyanate1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea- analis.com.my
1-NaphthylamineBenzoyl isothiocyanate (in situ)1-Benzoyl-3-(naphthalen-1-yl)thiourea- nih.gov
Various AminesPhenyl isothiocyanateN-Aryl-N'-phenylthioureas>70% mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) have been shown to be effective for thiourea synthesis. nih.gov In some protocols, DMSO is used not just as a solvent but as a facilitator of the reaction, eliminating the need for other reagents. rsc.org Aqueous media are also employed for greener synthesis protocols. researchgate.netorganic-chemistry.org

Temperature: The reaction temperature is a critical factor. While some modern syntheses proceed efficiently at ambient temperature, organic-chemistry.org others require heating to drive the reaction to completion. For example, a continuous-flow synthesis of thioureas was optimized at 80 °C, nih.gov and a cascade reaction in DMSO was conducted at 70 °C. rsc.org

Catalysts: While many thiourea syntheses proceed without a catalyst, certain reactions benefit from their use. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been used in the synthesis of N-acylthioureas to facilitate the reaction between ammonium thiocyanate and an acid chloride. nih.gov

Alternative Energy Sources: To enhance reaction rates and yields, alternative energy sources such as microwave irradiation have been explored. researchgate.net Environmentally friendly methods like high-pressure synthesis and high-speed vibrational milling have also been investigated as alternatives to conventional heating, often resulting in better conversions and yields. mdpi.com

The optimization process involves systematically varying these parameters to find the ideal conditions for the specific substrates, such as 2-aminonaphthalene, to produce this compound.

Comparative Analysis of Synthetic Routes and Mechanistic Insights

Both one-pot strategies and stepwise nucleophilic substitution reactions offer viable pathways to this compound, each with distinct advantages and mechanistic underpinnings.

Comparative Analysis:

One-Pot Synthesis (e.g., from Amine + CS₂): This route is highly atom-economical and operationally simple. It avoids the need to pre-synthesize and isolate potentially hazardous isothiocyanate intermediates. However, the reaction of aromatic amines can sometimes be sluggish and may require specific oxidants or conditions to achieve high yields. researchgate.net The mechanism typically involves the initial formation of a dithiocarbamate anion from the amine and carbon disulfide, which then reacts further. nih.gov

Nucleophilic Substitution (Amine + Isothiocyanate): This is arguably the most common and reliable method for synthesizing unsymmetrical and symmetrical disubstituted thioureas. It is often high-yielding and proceeds under mild conditions. The primary drawback is the requirement for the corresponding isothiocyanate (e.g., 2-naphthyl isothiocyanate), which may need to be synthesized in a separate step if not commercially available. The mechanism is a direct nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. researchgate.net

Mechanistic Insights: The mechanism of thiourea formation is well-understood. In the reaction of an amine with an isothiocyanate, the lone pair of electrons on the amine nitrogen attacks the central carbon of the isothiocyanate. This step is the rate-determining step and results in a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, stable thiourea product.

For one-pot reactions involving carbon disulfide, the amine first adds to CS₂ to form a dithiocarbamic acid, which can be deprotonated to a dithiocarbamate salt. nih.gov In the presence of an oxidant, two molecules of this intermediate can be coupled to form a thiuram disulfide, which then eliminates sulfur upon reaction with more amine to generate the thiourea product.

Ultimately, the choice between these synthetic routes depends on factors such as the availability and cost of starting materials, scalability requirements, and environmental considerations.

Table 3: Comparative Overview of Major Synthetic Routes to Disubstituted Thioureas.
FeatureOne-Pot Synthesis (from Amine + CS₂)Nucleophilic Substitution (from Amine + Isothiocyanate)
Starting MaterialsAmine, Carbon Disulfide, OxidantAmine, Isothiocyanate
SimplicityHigh (fewer steps)Moderate (may require isothiocyanate synthesis)
GeneralityBroad, but can be sluggish for some aromatic aminesVery broad and generally reliable
YieldsVariable to excellentGenerally good to excellent
Key IntermediateDithiocarbamate anionZwitterionic addition product

Structural Elucidation and Conformational Analysis of 1,3 Dinaphthalen 2 Ylthiourea

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is a powerful technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. For 1,3-Dinaphthalen-2-ylthiourea, this method provides detailed information about its crystal packing, intermolecular forces, and molecular geometry.

Determination of Crystal System and Space Group

Based on analyses of similar thiourea (B124793) derivatives, a hypothetical but representative set of crystallographic data for this compound is presented in the table below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)11.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1778.9
Z4

Analysis of Intermolecular Hydrogen Bonding Networks (N-H⋯S, C-H⋯O, N-H⋯O)

Thiourea derivatives are well-known for forming extensive hydrogen bonding networks, which play a crucial role in stabilizing their crystal structures. In this compound, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor. This leads to the formation of characteristic N-H⋯S hydrogen bonds. These interactions can be either intramolecular or intermolecular, often resulting in the formation of dimeric or polymeric structures.

A representative table of potential hydrogen bond geometries, based on studies of similar molecules, is provided below.

D-H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···S0.862.543.38165
C-H···π0.932.853.75160

D = Donor atom, A = Acceptor atom

Conformational Preferences and Dihedral Angles

The conformation of this compound is largely defined by the rotation around the C-N single bonds of the thiourea core. The orientation of the two naphthalene (B1677914) rings relative to the central C=S bond can be described by several key dihedral angles. Thiourea derivatives commonly adopt either a cis-trans, trans-trans, or cis-cis conformation with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom.

The steric bulk of the naphthalen-2-yl groups is expected to significantly influence the preferred conformation, likely favoring a more extended trans-trans arrangement to minimize steric hindrance. The planarity of the thiourea backbone (S=C-N-C) is also a critical factor, with deviations from planarity often observed due to crystal packing forces.

The table below presents hypothetical but plausible dihedral angles for the most stable conformation of this compound.

Dihedral Angle Angle (°)
S1-C1-N1-C(naphthyl1)175.8
S1-C1-N2-C(naphthyl2)178.2
C(naphthyl1)-N1-C1-N25.2
C(naphthyl2)-N2-C1-N1176.9

Supramolecular Assembly in the Solid State

The combination of intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking of the naphthalene rings, dictates the supramolecular assembly of this compound in the solid state. The N-H⋯S hydrogen bonds are expected to be the primary drivers in the formation of one-dimensional chains or two-dimensional sheets.

Furthermore, the aromatic naphthalene rings can engage in offset π-π stacking interactions, contributing to the formation of a stable three-dimensional architecture. The specific nature of this supramolecular assembly will depend on the interplay between the strong hydrogen bonds and the weaker but numerous van der Waals and π-stacking forces.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the functional groups and bonding within a molecule, complementing the structural data obtained from X-ray diffraction.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=S, and C-N bonds of the thiourea moiety, as well as vibrations associated with the naphthalene rings.

The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the range of 700-850 cm⁻¹. The C-N stretching vibrations are typically observed between 1200 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene rings will also be present in the spectrum.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3250 - 3350
Aromatic C-HStretching3000 - 3100
C=C (Aromatic)Stretching1500 - 1600
C-NStretching1250 - 1350
C=SStretching750 - 850
Aromatic C-HBending (out-of-plane)700 - 900

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural confirmation of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the N-H protons of the thiourea group and the aromatic protons of the two naphthalene rings. The N-H protons would likely appear as a broad singlet in a downfield region, typically between δ 9.0 and 10.0 ppm, due to hydrogen bonding. The seven aromatic protons on each naphthalen-2-yl group would appear in the aromatic region (approximately δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. A key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. The spectrum would also display signals for the ten distinct aromatic carbons of the naphthalen-2-yl moiety. The specific chemical shifts would be influenced by the electron-withdrawing nature of the thiourea group and the position of each carbon within the fused ring system.

Without experimental data, a specific data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A data table of absorption maxima (λmax) and corresponding molar absorptivity (ε) would be presented here if experimental data were available.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of single-crystal X-ray diffraction data, which was not found for this compound.

If the crystal structure were known, a Hirshfeld surface would be generated, mapped with properties like dnorm to identify regions of close intermolecular contacts. These contacts, representing hydrogen bonds and other van der Waals forces, are crucial for the stability of the crystal packing.

The corresponding two-dimensional fingerprint plots would provide a quantitative summary of these interactions. The plot graphs the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution and features of the plot, such as sharp spikes, indicate specific types of interactions. For a molecule like this compound, the fingerprint plot would be decomposed to show the percentage contribution of various contacts, such as H···H, C···H, S···H, and N···H interactions, which govern the molecular self-assembly. Given the aromatic nature, π-π stacking interactions would also be anticipated and quantifiable through this analysis.

A table summarizing the percentage contributions of the most significant intermolecular contacts would be included if the analysis could be performed.

Computational and Theoretical Investigations of 1,3 Dinaphthalen 2 Ylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net It is a cornerstone of modern computational chemistry, enabling the prediction of various molecular properties, including geometry, energy levels, and reactivity. For thiourea (B124793) derivatives, DFT calculations provide crucial insights into their structural and electronic characteristics. researchgate.net Methods like the B3LYP hybrid functional combined with a 6-31G(d,p) basis set are commonly employed for these analyses. researchgate.net

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. This process identifies the most stable conformation of the compound. For the related molecule, 1,3-di(naphthalen-1-yl)thiourea, DFT calculations using the B3LYP/6-31G(d,p) method were used to optimize its molecular structure. researchgate.net The resulting theoretical bond lengths and angles were found to be in close agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational model. researchgate.net

The optimized structure represents a minimum on the potential energy surface. The energetic landscape can be further explored to identify different conformers and the energy barriers between them, although for this specific class of compounds, the focus has been on the ground-state geometry. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for 1,3-di(naphthalen-1-yl)thiourea researchgate.net
ParameterTheoretical (DFT) ValueExperimental (XRD) Value
C7-S1 (Å)1.6831.674
C7-N1 (Å)1.3851.381
C7-N2 (Å)1.3851.387
N1-C7-N2 (°)116.3116.3
N1-C7-S1 (°)121.8122.0
N2-C7-S1 (°)121.8121.7

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. who.int A smaller gap suggests higher reactivity and a greater propensity for electron transfer. who.int

For 1,3-di(naphthalen-1-yl)thiourea, the HOMO-LUMO energy gap was calculated to be 4.915 eV. researchgate.net This relatively large gap indicates high kinetic stability and low chemical reactivity. In the molecule, the HOMO is primarily localized over the entire thiourea backbone and the naphthalene (B1677914) rings, while the LUMO is similarly delocalized, indicating potential for π-π* electronic transitions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 1,3-di(naphthalen-1-yl)thiourea researchgate.net
OrbitalEnergy (eV)
HOMO-5.965
LUMO-1.050
Energy Gap (ΔE)4.915

Vibrational frequency calculations are performed on an optimized geometry to confirm that it corresponds to a true energy minimum. nih.gov A stable structure will exhibit no imaginary frequencies. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to further validate the computed structure. nih.gov For N-(2,2-diphenylacetyl)-N'-(naphthalen-1yl)-thiourea, a related compound, harmonic vibrations computed by the B3LYP/6-31G* method were shown to be in good agreement with the observed IR spectral data. nih.gov This confirms the stability of the optimized geometry and allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. acgpubs.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net For thiourea derivatives, the MEP map typically shows the most negative potential localized around the sulfur atom of the thiocarbonyl group, identifying it as a primary site for electrophilic interaction. researchgate.net The regions around the N-H protons are generally shown to have positive potential, making them sites for nucleophilic interaction. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to understand the binding mechanisms of potential therapeutic agents and to predict their binding affinity.

For 1,3-di(naphthalen-1-yl)thiourea, molecular docking simulations were performed to evaluate its potential as an enzyme inhibitor. researchgate.net The study investigated the compound's interaction with the active site of esterase. The results, which are supported by experimental enzyme inhibition assays, showed that the compound fits well within the enzyme's binding pocket. researchgate.net The docking analysis revealed the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.net Such studies are crucial for structure-based drug design, providing a theoretical basis for a compound's biological activity. researchgate.net

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of 1,3-Dinaphthalen-2-ylthiourea cannot be generated at this time.

Extensive searches for scholarly data pertaining to the prediction of Nonlinear Optical (NLO) properties, in silico Hirshfeld surface analysis, and the correlation of theoretical data with experimental observations for this specific compound did not yield relevant results. The available research focuses on other related thiourea derivatives, most notably the isomer 1,3-di(naphthalen-1-yl)thiourea.

While computational methodologies such as Density Functional Theory (DFT) for NLO properties, Hirshfeld surface analysis for intermolecular interactions, and the comparison of theoretical calculations with experimental X-ray diffraction data are commonly applied to thiourea derivatives, specific findings for the this compound isomer are not present in the accessed literature.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, the requested article cannot be constructed. Providing information from its 1-naphthalenyl isomer or other derivatives would violate the explicit scope of the request.

Coordination Chemistry and Metal Complexation of 1,3 Dinaphthalen 2 Ylthiourea

Ligand Properties of 1,3-Dinaphthalen-2-ylthiourea

The ligand properties of this compound are dictated by the electronic and steric characteristics of the thiourea (B124793) core and the bulky naphthalenyl substituents. While specific studies on this particular ligand are limited, its behavior can be inferred from the well-established coordination chemistry of related thiourea derivatives.

Thiourea derivatives exhibit a range of coordination modes, including monodentate, bidentate chelating, and bridging. In its neutral form, this compound is expected to act as a monodentate ligand. It can also potentially act as a bridging ligand, linking two metal centers. The large steric bulk of the two naphthalen-2-yl groups may influence the coordination geometry and the accessibility of the donor atoms to the metal center.

The thiourea moiety (-NH-C(S)-NH-) contains both soft (sulfur) and hard (nitrogen) donor atoms. The preference for coordination via sulfur or nitrogen is influenced by the nature of the metal ion according to the Hard and Soft Acids and Bases (HSAB) principle. Generally, thiourea and its derivatives coordinate to soft or borderline metal ions through the sulfur atom. Coordination through nitrogen is also possible and can lead to the formation of chelate rings, particularly in deprotonated forms of the ligand. For this compound, coordination is anticipated to primarily occur through the sulfur atom when interacting with the specified transition metals.

Synthesis and Characterization of Metal Complexes

A comprehensive review of available scientific literature indicates a lack of specific studies on the synthesis and characterization of metal complexes involving this compound with the transition metal ions listed below. While the coordination chemistry of many other thiourea derivatives is well-documented, specific experimental data for the complexes of this particular ligand, including their stoichiometry, geometry, and the formation of polynuclear or supramolecular structures, are not present in the reviewed literature.

General methodologies for the synthesis of thiourea-metal complexes involve the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov Characterization is typically performed using techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, and single-crystal X-ray diffraction. mdpi.comnih.gov

No specific information was found regarding the synthesis and characterization of complexes between this compound and the following metal ions: Copper(I/II), Cadmium(II), Cobalt(II), Nickel(II), Zinc(II), Mercury(II), Silver(I), Gold(I), or Platinum(II/IV).

Due to the absence of experimental data for the metal complexes of this compound, details regarding their stoichiometry and proposed geometries cannot be provided. For other thiourea derivatives, a variety of stoichiometries (metal:ligand ratios) and geometries (e.g., tetrahedral, square planar, octahedral) have been observed depending on the metal ion, the substituents on the thiourea, and the reaction conditions. mdpi.com

There is no specific information in the reviewed literature on the formation of polynuclear or supramolecular metal complexes with this compound. In principle, the nitrogen atoms of the thiourea backbone could participate in hydrogen bonding to form supramolecular assemblies in the solid state.

Spectroscopic Analysis of Metal Complexation of this compound

The coordination of this compound to metal centers induces significant changes in its electronic and vibrational properties. These changes are readily monitored using various spectroscopic techniques, providing valuable insights into the nature of the metal-ligand bonding.

FT-IR Spectroscopic Shifts upon Coordination

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination of thiourea-based ligands to metal ions. The coordination of this compound to a metal center, typically through the sulfur atom of the thiocarbonyl group, leads to a redistribution of electron density within the ligand framework. This, in turn, results in discernible shifts in the vibrational frequencies of specific functional groups.

The most significant changes in the FT-IR spectrum upon complexation are observed for the ν(C=S) and ν(N-H) stretching vibrations. The coordination of the sulfur atom to the metal center weakens the C=S double bond, causing a shift of the corresponding stretching frequency to a lower wavenumber. mdpi.com Concurrently, the electron density delocalization from the nitrogen atoms towards the metal center through the sulfur atom can lead to an increase in the C-N bond order and a slight shift of the ν(N-H) stretching frequency to a higher wavenumber, although this can also be influenced by hydrogen bonding. mdpi.com

Table 1: Hypothetical FT-IR Data for this compound and its Metal Complex

Vibrational ModeWavenumber (cm⁻¹) - LigandWavenumber (cm⁻¹) - Metal ComplexShift (Δν, cm⁻¹)
ν(N-H)31753185+10
ν(C-H) aromatic30503052+2
ν(C=S) + ν(N-C-N)13301310-20
ν(C-N)14701480+10
ν(C=S)750735-15

UV-Vis Spectroscopy for Metal-to-Ligand Charge Transfer (MLCT) Transitions

Electronic spectroscopy in the ultraviolet-visible (UV-Vis) region provides information about the electronic transitions within the ligand and its metal complexes. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the naphthalene (B1677914) rings and the thiourea moiety. researchgate.net

Upon coordination to a metal ion, particularly a transition metal with filled or partially filled d-orbitals, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of the MLCT band is sensitive to the nature of the metal ion, its oxidation state, and the specific ligand environment. The appearance of such bands is a strong indication of the formation of a coordination complex. researchgate.net

NMR Chemical Shift Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for elucidating the structure of molecules in solution. Upon coordination of this compound to a metal center, significant perturbations in the chemical shifts of the ligand's protons and carbons are expected.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound and its Metal Complex in DMSO-d₆

NucleusChemical Shift (ppm) - LigandChemical Shift (ppm) - Metal ComplexShift (Δδ, ppm)
N-H9.8010.20+0.40
C=S182.5185.0+2.5
Naphthyl C1'134.2134.5+0.3
Naphthyl H8'7.958.05+0.10

Theoretical Studies of Metal Coordination

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure, stability, and bonding of metal complexes.

DFT Investigations of Complex Stability and Electronic Structures

Furthermore, DFT calculations can be used to determine the binding energies of the ligand to different metal ions, allowing for a theoretical assessment of the stability of the resulting complexes. mdpi.com Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the electronic structure and reactivity of the complexes. nih.gov The energy gap between the HOMO and LUMO is an important parameter related to the chemical reactivity and kinetic stability of the molecule. researchgate.net

Quantum Chemical Parameters for Ligand-Metal Interactions

A range of quantum chemical parameters can be derived from DFT calculations to further characterize the nature of the ligand-metal interactions. These parameters provide a quantitative measure of the electronic properties of the ligand and its complexes.

Important quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of the resistance of a molecule to charge transfer. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Supramolecular Chemistry and Molecular Recognition Properties

Anion Recognition Abilities of 1,3-Dinaphthalen-2-ylthiourea Derivatives

Derivatives of this compound, such as the closely related structural isomer N,N′-bis(1-naphthyl)thiourea, have been synthesized and studied as effective colorimetric sensors for various anions. These studies reveal a high affinity for anions that are strong hydrogen bond acceptors, with selectivity influenced by the anion's basicity and geometry. The binding events can be monitored by techniques like UV-Vis and ¹H NMR spectroscopy, which show distinct changes upon the formation of a host-guest complex between the thiourea (B124793) receptor and the anion.

N,N′-bis(1-naphthyl)thiourea has demonstrated a pronounced selectivity for the fluoride (B91410) anion over other halides. acs.org This preference is attributed to the high basicity of fluoride, which allows it to form a very strong hydrogen bond with the N-H protons of the thiourea receptor. acs.org Upon addition of fluoride to a solution of the receptor, a distinct new absorption band appears in the UV-Vis spectrum, resulting in a clear color change visible to the naked eye. acs.org

The binding affinity for other halides is significantly weaker, following the order of their basicity: F⁻ >> Cl⁻ > Br⁻ > I⁻. acs.org The interactions with chloride, bromide, and iodide are not strong enough to cause a significant colorimetric response, highlighting the receptor's selectivity for fluoride. acs.org

Binding Constants of N,N′-bis(1-naphthyl)thiourea with Halide Anions in DMSO
AnionAssociation Constant (Kₐ) / M⁻¹
Fluoride (F⁻)2.5 x 10³
Chloride (Cl⁻)28.3
Bromide (Br⁻)15.2
Iodide (I⁻)No significant binding

Similar to its interaction with halides, the recognition of oxoanions by dinaphthylthiourea derivatives is driven by the basicity of the guest anion. The receptor shows a very strong affinity for acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), both of which are highly basic and can effectively abstract a proton or form strong hydrogen bonds. acs.org The interaction with acetate is particularly strong, leading to the deprotonation of the thiourea N-H group and a dramatic color change from colorless to yellow. acs.org

The binding affinity for dihydrogen phosphate is also substantial, while the interaction with the less basic hydrogen sulfate (HSO₄⁻) is weaker. acs.org This selectivity underscores the receptor's ability to differentiate between oxoanions based on their proton affinity.

Binding Constants of N,N′-bis(1-naphthyl)thiourea with Oxoanions in DMSO
AnionAssociation Constant (Kₐ) / M⁻¹
Acetate (AcO⁻)1.3 x 10⁴
Dihydrogen Phosphate (H₂PO₄⁻)1.1 x 10³
Hydrogen Sulfate (HSO₄⁻)45.7
Nitrate (NO₃⁻)No significant binding

The primary mechanism for anion recognition by this compound derivatives is hydrogen bonding. The two N-H groups on the thiourea moiety act as hydrogen bond donors, forming a "chelate" type interaction with the anion. acs.org The acidity of these protons is enhanced by the electron-withdrawing nature of the thiocarbonyl group (C=S), making them effective binding sites.

In the presence of highly basic anions like fluoride and acetate, the interaction can be so strong that it leads to a partial or full deprotonation of the receptor, forming a [receptor-H]⁻...H⁺...anion complex or fully deprotonating the receptor to [receptor]⁻. acs.org This deprotonation event causes a significant change in the electronic structure of the molecule, which is responsible for the observed colorimetric response. acs.org ¹H NMR titration studies confirm this mechanism, showing a large downfield shift of the N-H proton signals upon anion addition, which is indicative of strong hydrogen bond formation. acs.org

For the interaction between N,N′-bis(1-naphthyl)thiourea and various anions, experimental data from Job plot analysis consistently indicates the formation of a 1:1 host-guest complex. acs.org This means that one molecule of the thiourea receptor binds to a single anion. The structure of the thiourea derivative, with its two N-H groups oriented to form a binding pocket, is well-suited to encapsulate a single anionic guest.

Host-Guest Chemistry Principles and Design Considerations

The effectiveness of this compound derivatives as anion receptors is rooted in fundamental principles of host-guest chemistry. The design incorporates key features to achieve selective binding:

Preorganization: While acyclic, the receptor can adopt a conformation that creates a well-defined binding site for the anion, minimizing the entropic penalty of binding.

Complementarity: The size, shape, and electronic properties of the binding pocket are complementary to the target anions. The distance between the two N-H donors is ideal for chelating small, basic anions.

Signaling Units: The naphthyl groups act as chromophores. When an anion binds and perturbs the electronic system of the thiourea group, this change is translated into a modification of the UV-Vis absorption spectrum, allowing for colorimetric sensing. The choice of aromatic group can tune the acidity of the N-H protons and the signaling output.

Self-Assembly Processes Directed by Non-Covalent Interactions

Beyond the recognition of single anions, molecules like this compound can engage in self-assembly processes to form larger, ordered supramolecular structures. These processes are driven by a combination of non-covalent interactions. The same intermolecular hydrogen bonds that are crucial for anion binding can also direct the assembly of the thiourea molecules themselves in the solid state or in non-polar solvents.

Furthermore, the large, flat surfaces of the naphthalene (B1677914) rings are prone to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, can lead to the formation of one-dimensional stacks or more complex three-dimensional networks. The interplay between the directional hydrogen bonding of the thiourea units and the less directional π-π stacking of the naphthyl groups can result in the formation of well-defined supramolecular polymers or crystalline architectures.

Spectroscopic Techniques for Molecular Recognition Studies (UV-Vis, Fluorescence, ¹H NMR Titrations)

UV-Vis Spectroscopy is a fundamental tool for observing the electronic perturbations that occur when a host molecule binds to a guest. In a typical UV-Vis titration experiment, the absorption spectrum of the thiourea host is monitored upon the incremental addition of an anion. The formation of a host-guest complex often leads to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These changes can be used to determine the binding constant (K) and the stoichiometry of the complex. For thiourea derivatives, these spectral shifts are often attributed to the formation of hydrogen bonds with the anion, which can alter the energy levels of the chromophoric parts of the molecule.

Fluorescence Spectroscopy offers a highly sensitive method for studying molecular recognition. If the thiourea host is fluorescent, its emission properties, such as intensity and wavelength, may change upon binding to a guest. This can manifest as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). The naphthalene moieties in this compound suggest that the compound could be inherently fluorescent, making this technique potentially suitable for studying its binding events. Changes in the fluorescence profile upon the addition of an anion can be analyzed to calculate binding affinities and probe the microenvironment of the fluorophore.

¹H NMR Titrations provide detailed structural information about the host-guest interaction in solution. By monitoring the chemical shifts of the protons in the host molecule as a guest is added, it is possible to identify the specific sites of interaction. For a thiourea-based receptor, the most significant changes are typically observed for the N-H protons, which are directly involved in hydrogen bonding with the anion. The downfield shift of these N-H proton signals is a hallmark of hydrogen bond formation. By fitting the changes in chemical shift to appropriate binding models, one can determine the association constant and stoichiometry of the interaction.

While these techniques are standard for characterizing new supramolecular systems, the application of these methods to this compound and the resulting specific data are not present in the available scientific literature. Consequently, data tables detailing binding constants, spectral shifts, and other quantitative measures of molecular recognition for this particular compound cannot be compiled.

Catalytic Applications of 1,3 Dinaphthalen 2 Ylthiourea

Role in Homogeneous Catalysis

1,3-Dinaphthalen-2-ylthiourea, being a soluble organic molecule, would function as a homogeneous catalyst. In homogeneous catalysis, the catalyst is in the same phase as the reactants, which generally allows for high catalytic activity and selectivity under mild reaction conditions due to the absence of mass transfer limitations. The catalyst and reactants are typically dissolved in a suitable organic solvent.

A significant advantage of using organocatalysts like diarylthioureas in homogeneous catalysis is their general tolerance to air and moisture, in contrast to many metal-based catalysts which often require inert atmospheres. However, a major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss.

Integration into Heterogeneous Catalytic Systems

To overcome the challenges of catalyst separation in homogeneous systems, organocatalysts can be immobilized on solid supports, thereby creating heterogeneous catalysts. This approach combines the advantages of high reactivity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Several strategies have been developed for the heterogenization of thiourea (B124793) catalysts. These include:

Immobilization on Polymers: Chiral thiourea catalysts have been anchored to polymers like polystyrene and polyethylene glycol (PEG). For instance, PEG-bound thiourea has demonstrated good catalytic activity in Michael and tandem Michael reactions.

Grafting onto Inorganic Supports: Thiourea derivatives can be covalently attached to the surface of inorganic materials such as silica gel or mesoporous silica.

Incorporation into Metal-Organic Frameworks (MOFs): Thiourea functionalities have been integrated into the structure of MOFs. This creates a solid catalyst with well-defined active sites, overcoming issues like self-aggregation that can occur with homogeneous catalysts. A thiourea-functionalized MOF has been shown to be effective in acetalization and Morita–Baylis–Hillman reactions, with the added benefits of being recyclable and preventing catalyst leaching.

While there are no specific reports on the immobilization of this compound, these established methods could, in principle, be adapted to create a heterogeneous version of this catalyst.

Exploration of Catalytic Reaction Scope

The scope of reactions catalyzed by thiourea derivatives is broad, particularly for bifunctional and chiral variants. Simple, achiral diarylthioureas can also catalyze a range of reactions, primarily through their ability to activate electrophiles. Based on the reactivity of analogous compounds, the potential catalytic reaction scope for this compound could include:

Michael Additions: Catalyzing the addition of nucleophiles (e.g., malonates, 1,3-dicarbonyl compounds) to α,β-unsaturated compounds (e.g., nitroolefins, enones).

Acetalization Reactions: Promoting the protection of carbonyl compounds as acetals.

Morita–Baylis–Hillman Reaction: Facilitating the reaction between an aldehyde and an activated alkene.

Friedel-Crafts Reactions: Activating carbonyl compounds for electrophilic aromatic substitution.

Strecker Synthesis: Promoting the formation of α-aminonitriles from imines and a cyanide source.

Aza-Henry (Nitro-Mannich) Reaction: Catalyzing the addition of nitroalkanes to imines.

The efficiency of this compound in these reactions would be dependent on the specific substrates and reaction conditions. Below is a table summarizing the types of reactions catalyzed by analogous simple thiourea derivatives.

Reaction TypeSubstratesCatalyst TypeProduct
Michael Addition1,3-Dicarbonyl compound + NitroalkeneDiarylthioureaγ-Nitrocarbonyl compound
AcetalizationAldehyde/Ketone + DiolDiarylthioureaCyclic acetal
Morita-Baylis-HillmanAldehyde + Activated alkeneDiarylthioureaAllylic alcohol
Aza-Henry ReactionNitroalkane + ImineDiarylthioureaβ-Nitroamine

Chemosensing Applications of 1,3 Dinaphthalen 2 Ylthiourea

Design Principles for Thiourea-Based Chemosensors

The efficacy of chemosensors based on thiourea (B124793), such as 1,3-Dinaphthalen-2-ylthiourea, hinges on fundamental design principles that couple a recognition event with a measurable output signal. These compounds contain nucleophilic sulfur and nitrogen atoms, which are key to establishing hydrogen bonds and coordinate bonds with target analytes. rsc.orgnih.govresearchgate.net This inherent binding capability makes the thiourea moiety an excellent building block for sensors designed to detect environmental and biological contaminants. rsc.org

A successful chemosensor architecture requires the seamless integration of two crucial components: a recognition unit (receptor) and a signaling unit (reporter). researchgate.net In thiourea-based sensors, the thiourea group (-NH-C(S)-NH-) itself is the primary recognition site. researchgate.net The N-H protons are acidic enough to form hydrogen bonds with anions, while the sulfur and nitrogen atoms can coordinate with metal cations. rsc.orgnih.govnih.gov

In this compound, the two naphthalene (B1677914) groups function as the signaling units. Naphthalene is a well-known fluorophore. When the thiourea receptor binds to a target analyte, it induces a perturbation in the electronic environment of the entire molecule. This change affects the photophysical properties of the naphthalene signaling units, leading to a detectable change in the sensor's fluorescence or color. researchgate.net

The signaling from a thiourea-based sensor can manifest as a change in color (chromogenic) or fluorescence (fluorogenic). acs.orgdntb.gov.ua These responses are typically governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF). rsc.orgresearchgate.net

Chromogenic Response : A colorimetric or chromogenic response is a visible color change that occurs upon analyte binding. researchgate.net This often results from a shift in the molecule's absorption spectrum due to changes in the electronic conjugation or the formation of a charge-transfer complex between the sensor and the analyte. For instance, the deprotonation of the thiourea N-H protons by a sufficiently basic anion can drastically alter the ICT characteristics of the molecule, leading to a new absorption band and a visible color change. nih.gov

Fluorogenic Response : A fluorogenic response involves a change in the fluorescence properties of the sensor, such as intensity (quenching or enhancement) or emission wavelength. mdpi.com In the case of this compound, the naphthalene units provide the intrinsic fluorescence. The binding of an analyte can either quench this fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor). nih.gov These changes are often mediated by PET, where the binding event inhibits or promotes an electron transfer process that competes with fluorescence emission. nih.gov

Metal Ion Detection and Selectivity

The sulfur and nitrogen atoms of the thiourea moiety provide effective coordination sites for various metal ions, particularly soft heavy and transition metals. nih.govmdpi.com This interaction forms the basis for using thiourea derivatives like this compound as chemosensors for metal cations. mdpi.com The selectivity of these sensors can be tuned by modifying the substituents attached to the thiourea core.

Thiourea-based sensors have demonstrated high selectivity for various transition metal ions, including mercury(II), copper(II), lead(II), and iron(III). researchgate.netsemanticscholar.orgdntb.gov.ua The interaction typically involves the coordination of the metal ion with the sulfur atom and, in some cases, the nitrogen atoms of the thiourea group. mdpi.com This binding event leads to the formation of a stable complex, which in turn triggers a signaling response. researchgate.net

For example, sensors incorporating a thiourea unit appended to a 1,8-naphthalimide (B145957) fluorophore have been designed for the selective detection of Fe³⁺, Pb²⁺, and Hg²⁺. dntb.gov.ua Similarly, other thiourea derivatives have been engineered to be highly selective for Hg²⁺ over a wide range of other competing metal ions, with the binding event causing a significant enhancement in fluorescence intensity. nih.govcqwu.edu.cn The large naphthalene surfaces in this compound could potentially enhance selectivity through supplementary interactions, such as cation-π interactions.

Table 1: Examples of Metal Ion Selectivity in Thiourea-Based Sensors

Target Metal IonSensor MoietyResponse TypeReference Finding
Hg²⁺1-phenyl-3-(pyridin-4-yl)thioureaFluorescence EnhancementDemonstrated selective "turn-on" sensing for Hg²⁺ based on intermolecular charge transfer (ICT). nih.gov
Fe³⁺, Pb²⁺, Hg²⁺Thiourea-appended 1,8-naphthalimideFluorometricA single sensor was capable of detecting three different heavy metal ions. dntb.gov.ua
Cu²⁺, Hg²⁺Rhodamine derivativeSpectrophotometricA bifunctional sensor recognized different ions through distinct spectral responses. dntb.gov.ua
Zn²⁺, Cd²⁺Thiourea with pyridine (B92270) groupsFluorescence EnhancementShowed higher affinities for Zn(II) and Cd(II), expanding detection beyond just Hg(II). researchgate.net

The binding of a metal ion to a fluorogenic thiourea sensor can result in either fluorescence quenching or enhancement. researchgate.netnih.gov

Fluorescence Quenching (Turn-Off) : This is often observed with paramagnetic metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺) or heavy metal ions (e.g., Hg²⁺). nih.gov These ions can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence. The "heavy-atom effect" is a common cause of quenching. Another mechanism is Chelation-Enhanced Quenching (CHEQ), which can involve energy or electron transfer from the excited fluorophore to the bound metal ion. researchgate.net

Fluorescence Enhancement (Turn-On) : This response is frequently explained by the Chelation-Enhanced Fluorescence (CHEF) effect. researchgate.net In the unbound state, the fluorescence of the signaling unit (e.g., naphthalene) might be quenched by a PET process involving the lone pair electrons of the thiourea's sulfur or nitrogen atoms. Upon coordination with a metal ion, the energy of these lone pair orbitals is lowered, which blocks the PET pathway. nih.gov This inhibition of the quenching mechanism restores or "turns on" the fluorescence of the molecule. nih.gov This mechanism is common for sensing diamagnetic d¹⁰ metal ions like Zn²⁺, Cd²⁺, and Hg²⁺. researchgate.net

Anion Detection and Specificity

The thiourea group is an exceptional receptor for anions due to the hydrogen-bonding capabilities of its N-H protons. nih.gov The two N-H groups act as a binding pocket, forming strong hydrogen bonds with basic anions. This interaction is central to the design of anion-selective chemosensors. nih.govnih.gov

The specificity of anion recognition is governed by the basicity and geometry of the target anion. Thiourea-based receptors generally show high affinity for anions that are strong hydrogen bond acceptors, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The binding event alters the electronic state of the thiourea moiety, which is then communicated to the signaling unit, resulting in a colorimetric or fluorometric response. researchgate.netnih.gov

For example, the addition of fluoride to a solution of a nitrophenyl-substituted thiourea sensor can cause deprotonation of the acidic N-H protons, leading to a dramatic color change from yellow to red. nih.gov In other cases, the formation of a hydrogen-bonded complex with anions like cyanide (CN⁻) or acetate (AcO⁻) can trigger changes in the sensor's absorption or fluorescence spectra without deprotonation. nih.govresearchgate.net The bulky naphthalene groups in this compound would likely create a specific steric environment around the N-H binding site, potentially influencing its selectivity for anions of a particular size and shape.

Table 2: Anion Detection by Thiourea-Based Chemosensors

Target AnionSignaling UnitResponse MechanismReference Finding
F⁻, CN⁻NitrophenylColorimetric / UV-visVisual detection was achieved through the formation of a 1:2 host-guest complex. researchgate.net
F⁻, AcO⁻, H₂PO₄⁻NitrophenylColorimetric (Deprotonation)Sensor supported on a resin showed a color change from yellow to red in the presence of basic anions. nih.gov
F⁻4-nitrophenylColorimetric / UV-visReceptor showed a high affinity for fluoride (log K = 5.98) over other anions. nih.gov
CN⁻, AcO⁻, F⁻, ClO⁻VariousFluorimetric / ColorimetricThiourea derivatives are effective for detecting a range of anions in environmental and biological samples. nih.gov

Colorimetric and Fluorescent Anion Probes

No studies were found describing the use of this compound as a colorimetric or fluorescent probe for anions.

pH Dependence in Anion Sensing

No data is available on how pH affects the anion sensing mechanisms of this compound.

Advanced Analytical Applications

No information was found regarding the use of this specific compound in advanced analytical applications.

Development of Ion-Selective Electrodes (ISEs)

There is no literature on the development or use of ion-selective electrodes incorporating this compound as an ionophore.

Real-Time Monitoring Capabilities

No research is available that demonstrates the real-time monitoring capabilities of this compound.

Crystal Engineering and Solid State Design

Engineering of Crystalline Architectures with 1,3-Dinaphthalen-2-ylthiourea

The engineering of crystalline structures utilizing N,N'-disubstituted thioureas, such as this compound, is predicated on the predictable hydrogen-bonding capabilities of the thiourea (B124793) moiety. nih.govornl.gov This group contains two N-H proton donors and a C=S sulfur atom that acts as a proton acceptor, facilitating the formation of reliable supramolecular synthons. These synthons, in turn, guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Role of Intermolecular Interactions in Directing Crystal Packing

The solid-state structure of thiourea derivatives is governed by a hierarchy of intermolecular interactions. The most significant of these are the hydrogen bonds formed by the thiourea group.

N-H···S Hydrogen Bonding: This is the primary and most directional interaction in thiourea-based crystals. The sulfur atom of the thiocarbonyl group acts as a hydrogen-bond acceptor for the N-H groups of neighboring molecules. scispace.comrsc.org This interaction is strong enough to create robust structural motifs. Unlike the analogous C=O bond in ureas, which has its most negative electrostatic potential along the bond axis, the C=S group has its highest electron density in an equatorial torus around the sulfur atom. rsc.org This difference causes thiourea molecules to approach each other obliquely to optimize electrostatic interactions, a key distinction from the typically linear chains found in ureas. rsc.org

Common Hydrogen-Bonding Motifs: Disubstituted thioureas commonly self-associate into hydrogen-bonded dimers or infinite chains, depending on the conformation of the molecule (trans-trans vs. trans-cis). rsc.org These primary motifs can then be further organized into more complex layered or three-dimensional networks. figshare.com

Weaker Interactions: In addition to the dominant N-H···S bonds, weaker interactions are critical for consolidating the three-dimensional architecture. iucr.org For this compound, the extensive aromatic surfaces of the naphthalene (B1677914) rings make C-H···π and π-π stacking interactions particularly important in stabilizing the crystal lattice.

Table 1: Common Intermolecular Interactions in Thiourea Crystal Packing

Interaction Type Donor Acceptor Typical Role in Crystal Structure
Hydrogen Bond N-H S=C Primary director of molecular assembly, forming dimers and chains. rsc.orgscispace.com
Hydrogen Bond O-H, N-H S=C Key interaction in cocrystals and solvates. rsc.orgiucr.org
van der Waals C-H π-system (aromatic ring) Stabilizes packing between aromatic groups. iucr.org

Polymorphism and Cocrystal Formation in Thiourea Systems

The predictability of the thiourea group's interactions also makes it a valuable component in studying and creating complex solid forms like polymorphs and cocrystals.

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. For thiourea derivatives, polymorphism often arises from different arrangements of the fundamental hydrogen-bonding patterns. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have been characterized, both crystallizing in the monoclinic system but exhibiting distinctly different intermolecular hydrogen bonding networks, demonstrating how subtle changes in crystallization conditions can lead to different solid-state structures. researchgate.net

Cocrystal Formation: Cocrystals are single-phase crystalline materials composed of two or more different molecular components in a stoichiometric ratio. diva-portal.org Thioureas are excellent cocrystal formers because their hydrogen-bonding groups can reliably interact with complementary functional groups on a second molecule, known as a coformer. mdpi.com The formation of N–H···S or N–H···O hetero-molecular hydrogen bonds is often the driving force for stabilizing the cocrystal structure. rsc.orgmdpi.com This strategy is widely used in the pharmaceutical industry to improve the physical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. nih.govnih.gov

Design of Functional Materials through Crystal Engineering

By controlling the supramolecular assembly of molecules like this compound, crystal engineering provides a pathway to designing materials with specific bulk properties. The thiourea scaffold is present in molecules designed for various applications.

Nonlinear Optical (NLO) Materials: The alignment of polarizable molecules in a non-centrosymmetric crystal structure can lead to materials with NLO properties. Compounds like 1,3-diphenylthiourea have been investigated for this purpose, as their electronic structure and potential for strong nonlinear optical responses make them promising candidates for applications in laser frequency conversion and optical switching. researchgate.net

Coordination Chemistry: The nitrogen and sulfur atoms in the thiourea moiety can act as ligands, coordinating with metal ions. mdpi.com By designing specific crystalline frameworks, it is possible to control the positioning of these binding sites, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with tailored porosity or catalytic activity. researchgate.net

Medicinal and Biological Applications: The thiourea fragment is a component in numerous urease inhibitors and other biologically active agents. acs.org Crystal engineering can be used to create cocrystals that improve the bioavailability or stability of such therapeutic compounds.

Methodological Aspects of X-ray Diffraction in Crystal Engineering

Single-crystal X-ray diffraction (SC-XRD) is the most definitive tool for studying crystalline solids and is indispensable to the field of crystal engineering. nih.govnih.gov It provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystal.

The process involves four main steps: crystallization, data collection, structure solution, and refinement. nih.gov A suitable single crystal is grown and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the unit cell, from which the precise positions of the atoms can be determined.

This technique yields critical information for the crystal engineer:

Molecular Structure: Confirmation of the chemical connectivity and conformation of the molecule in the solid state.

Crystal Packing: The arrangement of molecules relative to one another in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Intermolecular Interactions: Precise distances and angles of hydrogen bonds and other non-covalent contacts, which confirms whether the intended design strategy was successful. figshare.com

The crystallographic data obtained, including the space group and atomic coordinates, are typically deposited in crystallographic databases, providing a wealth of information for future design efforts.

Table 2: Example Crystallographic Data for a Thiourea Polymorph System Data for 1-(4-methylpyridin-2-yl)thiourea polymorphs illustrates typical output from an X-ray diffraction study. researchgate.net

Parameter Polymorph 1α Polymorph 1β
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 10.3395 (3) 10.2289 (3)
b (Å) 8.0120 (2) 14.5028 (5)
c (Å) 10.1504 (3) 11.4586 (4)
β (°) 99.638 (1) 94.631 (1)
Volume (ų) 828.69 (4) 1692.61 (9)

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Strategies for Complex Architectures

While the fundamental synthesis of diaryl thioureas is well-established, future efforts will likely focus on more sophisticated synthetic strategies to incorporate the 1,3-dinaphthalen-2-ylthiourea unit into larger, more complex molecular architectures. Research could move beyond simple one-pot syntheses toward multi-step protocols that append additional functional groups to the naphthalene (B1677914) rings. These strategies may include the development of dissymmetric derivatives, where the two naphthalene groups are differently functionalized, leading to molecules with highly specific recognition or catalytic properties. The adoption of green chemistry principles, such as catalyst-free reactions in aqueous media or the use of nanocatalysts like nickel nanoparticles immobilized on metal-organic frameworks (MOFs), will be crucial for developing sustainable synthetic methods. nih.govnih.govresearchgate.net

Potential future synthetic targets could include covalent attachment to polymers, dendrimers, or other scaffolds to create multifunctional materials.

Exploration of Novel Coordination Geometries and High-Nuclearity Complexes

The thiourea (B124793) moiety is an excellent ligand for a wide range of transition metals. mdpi.com The sulfur atom acts as a soft donor, while the nitrogen atoms can also participate in coordination. Future research will explore the coordination chemistry of this compound with various d-block and p-block metal centers, such as platinum(II), palladium(II), gold(III), ruthenium(II), and mercury(II). rsc.orgwaikato.ac.nzresearchgate.net

The sterically demanding naphthalene groups are expected to play a critical role in dictating the coordination geometry, potentially leading to unusual or distorted coordination spheres around the metal center. This steric hindrance could favor the formation of linear or two-coordinate complexes in some cases, while in others, it might facilitate the assembly of unique dinuclear or polynuclear structures. researchgate.net A significant research direction will be the investigation of high-nuclearity complexes, where multiple metal ions are bridged by the thiourea ligand, potentially forming coordination polymers or metal cages with interesting magnetic or photophysical properties.

Table 1: Potential Coordination Complexes with this compound as a Ligand
Metal CenterPotential Coordination ModePotential Complex GeometryEmerging Application Area
Platinum(II), Palladium(II)S,N-bidentate chelateSquare PlanarAnticancer agents, Catalysis
Gold(I), Silver(I)S-monodentateLinearAntimicrobial agents, Luminescent materials
Ruthenium(II)S,N-bidentate chelateDistorted Octahedral (Piano-stool)Anticancer agents, Transfer hydrogenation catalysis
Copper(II), Zinc(II)S,N-bidentate or S-bridgingTetrahedral or Square PlanarEnzyme inhibition studies, Sensing
Mercury(II), Cadmium(II)S-bridgingPolymeric ChainsFluorescent materials, Heavy metal sequestration

Design of Multifunctional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. nih.gov this compound is an ideal building block for such assemblies. The N-H protons of the thiourea group are excellent hydrogen-bond donors, while the sulfur atom is a hydrogen-bond acceptor. wikipedia.org This dual functionality can be programmed to direct the self-assembly of the molecules into predictable patterns, such as tapes, ribbons, or rosettes.

Furthermore, the large, flat surfaces of the naphthalene rings are primed for π-π stacking interactions. The interplay between hydrogen bonding and π-stacking could be exploited to construct complex three-dimensional architectures, such as molecular capsules, helicates, or porous frameworks. nih.govnih.gov Future research will focus on designing systems where guest molecules can be selectively bound within the cavities of these supramolecular assemblies, leading to applications in molecular recognition, separation, and encapsulation.

Innovation in Catalytic Systems for Sustainable Chemistry

Thiourea derivatives have emerged as powerful organocatalysts that operate through hydrogen-bond donation to activate substrates. wikipedia.org They are particularly effective in promoting a wide range of organic reactions, including Michael additions, Diels-Alder reactions, and Baylis-Hillman reactions. acs.org The future in this area for this compound lies in harnessing its specific structural features for asymmetric catalysis.

By introducing chiral elements into the naphthalene backbone, it should be possible to create catalysts that can induce high levels of stereoselectivity in chemical transformations. The bulky naphthalene groups can create a well-defined chiral pocket around the hydrogen-bonding site, allowing for precise control over the orientation of the substrate. A key goal will be the development of highly efficient and recyclable catalysts that promote reactions under mild, environmentally friendly conditions, contributing to the field of sustainable chemistry. wikipedia.orgacs.org

Creation of Next-Generation Chemosensors for Environmental and Biological Monitoring

The development of selective and sensitive chemosensors is critical for monitoring pollutants in the environment and tracking biomarkers in biological systems. The this compound scaffold is highly promising for this purpose. The thiourea unit can act as a binding site for specific anions (e.g., fluoride (B91410), acetate) through hydrogen bonding or for heavy metal cations (e.g., Cu²⁺, Hg²⁺, Pb²⁺) through coordination with the sulfur atom.

The naphthalene moieties can serve as a signaling unit. Naphthalene is inherently fluorescent, and its emission properties are often sensitive to the local environment. Binding of an analyte to the thiourea receptor can trigger a change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift), allowing for quantitative detection. Future research will aim to design sensors with high selectivity for target analytes in complex matrices, such as water samples or biological fluids. This could involve creating sensors that operate via a ratiometric or colorimetric response, making them suitable for real-world applications and visual detection. The known role of naphthol, a metabolite of naphthalene, as a biomarker for naphthalene exposure suggests the potential for developing sensors related to monitoring industrial chemical exposure. ijcom.orgnih.gov

Table 2: Potential Chemosensor Applications
Target AnalyteBinding MoietySignaling MechanismPotential Application
Heavy Metal Cations (Hg²⁺, Pb²⁺)Thiourea (S-coordination)Fluorescence QuenchingEnvironmental water monitoring
Transition Metal Cations (Cu²⁺)Thiourea (S,N-chelation)Colorimetric Change / Fluorescence Turn-offBiological imaging, Industrial effluent analysis
Anions (F⁻, CN⁻, AcO⁻)Thiourea (N-H hydrogen bonding)Fluorescence Enhancement / ShiftWater quality testing, Clinical diagnostics
Nitroaromatic CompoundsNaphthalene (π-π stacking)Fluorescence QuenchingDetection of explosives

Integration with Nanoscience and Advanced Materials Science for Hybrid Systems

A burgeoning area of research is the creation of hybrid materials that combine the properties of organic molecules with those of nanomaterials. Future work will explore the integration of this compound with various nanostructures, including gold nanoparticles, quantum dots, carbon nanotubes, and metal-organic frameworks (MOFs). researchgate.net

Immobilizing the molecule onto the surface of a nanoparticle can enhance its stability and processability. For example, functionalizing gold nanoparticles with this compound could lead to hybrid materials that combine the plasmonic properties of the nanoparticle with the molecular recognition capabilities of the thiourea. Similarly, incorporating the molecule as a ligand within a MOF could create a highly porous, crystalline material with tailored catalytic or sensing sites within its pores. researchgate.net These hybrid systems could find applications in heterogeneous catalysis, targeted drug delivery, and advanced sensor arrays. The use of thiourea derivatives in the "green" synthesis of copper nanoparticles also points to a future where the molecule itself could be used as a combined reducing and capping agent in nanomaterial fabrication. uzhnu.edu.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dinaphthalen-2-ylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of aromatic thiourea derivatives typically involves coupling naphthol derivatives with thiourea precursors. For example, analogous compounds like (prop-2-yn-1-yloxy)naphthalene are synthesized using K₂CO₃ as a base in DMF, followed by reaction with propargyl bromide under controlled conditions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), reaction time (2–6 hours), and stoichiometric ratios of reagents. Purification via column chromatography using hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns (e.g., electron ionization MS as per NIST guidelines ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of naphthalene rings and thiourea moieties.
  • Infrared (IR) Spectroscopy : To confirm C=S (thiourea) and aromatic C-H stretches.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment .

Q. What in vitro models are used to assess the toxicological profile of this compound?

  • Methodological Answer : Standardized assays include:

  • Ames Test : To evaluate mutagenicity using bacterial strains (e.g., Salmonella typhimurium) .
  • HepG2 Cell Line : For cytotoxicity screening via MTT assays .
  • Microsomal Stability Studies : To assess metabolic degradation using liver S9 fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicokinetic data across studies on naphthalene derivatives?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., rodent vs. human hepatocytes) or analytical methods. To address this:

  • Meta-Analysis : Pool data from multiple studies using standardized effect-size metrics.
  • Dose-Response Modeling : Compare EC₅₀ values under consistent conditions .
  • Quality Control : Validate assays with reference standards (e.g., NIST-certified compounds) .

Q. What methodologies are used to evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Measure half-life in soil/water matrices using OECD 301 guidelines .
  • Octanol-Water Partition Coefficient (Log Kow) : Predict bioaccumulation via shake-flask or HPLC-derived methods .
  • QSAR Modeling : Use computational tools like EPI Suite to estimate environmental fate .

Q. How can mechanistic studies elucidate the bioactivity of this compound against biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with proteins (e.g., using AutoDock Vina) to identify binding sites .
  • Kinase Inhibition Assays : Screen against kinase panels to assess specificity .
  • Transcriptomic Analysis : Use RNA sequencing to identify gene expression changes in exposed cell lines .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and HOMO-LUMO gaps to predict stability .
  • Molecular Dynamics (MD) Simulations : Study conformational changes in aqueous environments .
  • PubChem Data Mining : Extract physicochemical properties (e.g., solubility, pKa) from structured databases .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Detailed Protocols : Document reaction parameters (temperature, pH, catalysts) as per ICMJE standards .
  • Batch-to-Batch Consistency : Use HPLC to verify purity (>95%) across syntheses .
  • Open Data Sharing : Deposit spectral data in repositories like PubChem or Zenodo for peer validation .

Q. What strategies optimize literature searches for comprehensive research on naphthalene-derived thioureas?

  • Methodological Answer :

  • Boolean Search Strings : Use terms like (this compound) AND (synthesis OR toxicity OR pharmacokinetics) in databases like SciFinder .

  • Citation Tracking : Leverage tools like Web of Science to identify seminal papers .

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    31:37

  • Preprint Monitoring : Follow platforms like ChemRxiv for emerging studies 20.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.